molecular formula C7H5ClN2 B8680958 4-chloro-6-prop-1-ynylpyrimidine

4-chloro-6-prop-1-ynylpyrimidine

Cat. No.: B8680958
M. Wt: 152.58 g/mol
InChI Key: NHTBFVHIYXFDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-prop-1-ynylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-prop-1-ynylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with propargyl alcohol in the presence of a base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom at the 6-position is replaced by the prop-1-yn-1-yl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-prop-1-ynylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Cycloaddition: The prop-1-yn-1-yl group can participate in cycloaddition reactions, forming various heterocyclic compounds.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as potassium tert-butoxide or sodium hydride.

    Cycloaddition: Reagents such as azides or nitriles can be used in the presence of a catalyst like copper(I) iodide.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Nucleophilic substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

    Cycloaddition: Products include triazoles and other heterocyclic compounds.

    Oxidation and reduction: Products include oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-chloro-6-prop-1-ynylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-prop-1-ynylpyrimidine is unique due to the presence of the prop-1-yn-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Properties

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

IUPAC Name

4-chloro-6-prop-1-ynylpyrimidine

InChI

InChI=1S/C7H5ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,1H3

InChI Key

NHTBFVHIYXFDEZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under argon atmosphere, a mixture of 4,6-dichloropyrimidine (500 mg, 3.36 mmol), 1-(trimethylsilyl)-1-propyne (0.497 mL, 3.36 mmol), tetrabutylammonium fluoride (1 M in THF, 3.36 mL, 3.36 mmol), triethylamine (1.54 mL, 11.1 mmol), tetrakis(triphenylphosphine)palladium(0) (194 mg, 0.168 mmol), copper(I) iodide (192 mg, 1.01 mmol) and toluene (20 mL) was stirred for 9 hours at 60° C. The mixture was cooled down to ambient temperature, and water was added to the mixture. The mixture was extracted with CHCl3, and the organic layer was dried over MgSO4 and filtered. The filtrate was concentrated at reduced pressure, and purification of the residue with column chromatography on silica gel (hexane-EtOAc, a linear gradient of EtOAc from 0 to 20%) afforded 4-chloro-6-(prop-1-yn-1-yl)pyrimidine (207 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.497 mL
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
192 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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